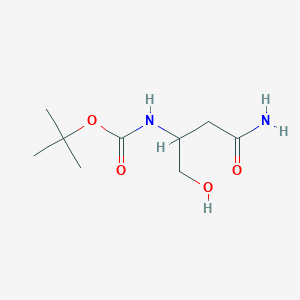

Tert-butyl N-(1-carbamoyl-3-hydroxypropan-2-YL)carbamate

Description

Tert-butyl N-(1-carbamoyl-3-hydroxypropan-2-yl)carbamate is a carbamate derivative featuring a tert-butyl-protected amine, a carbamoyl group, and a hydroxyl group on a propan-2-yl backbone. Such bifunctional design makes it a versatile intermediate in pharmaceutical synthesis, particularly for constructing peptidomimetics or bioactive molecules requiring controlled release of amines under acidic conditions .

Properties

IUPAC Name |

tert-butyl N-(4-amino-1-hydroxy-4-oxobutan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-6(5-12)4-7(10)13/h6,12H,4-5H2,1-3H3,(H2,10,13)(H,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCKHNZSBNGBQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)N)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Initial Carbamate Formation

The synthesis begins with N-BOC-D-Serine (compound 6), a chiral serine derivative. In a typical procedure:

- Reagents : N-BOC-D-Serine, isobutyl chlorocarbonate (i-BuOCOCl), N-methylmorpholine (NMM), and benzylamine.

- Conditions : Reactions are conducted in anhydrous ethyl acetate at -10°C to 5°C to minimize racemization.

- Mechanism : The mixed acid anhydride intermediate forms via activation of N-BOC-D-Serine with i-BuOCOCl. Subsequent condensation with benzylamine yields the carbamate backbone.

Introduction of the Carbamoyl Group

The hydroxypropan-2-yl intermediate undergoes carbamoylation:

- Reagents : Chloroacetyl chloride or methyl sulfate, tetrabutylammonium bromide (phase-transfer catalyst), potassium hydroxide.

- Conditions : Alkylation at -10°C to 20°C in ethyl acetate.

- React the hydroxypropan-2-yl intermediate (57.0 g) with methyl sulfate (109.5 g) in ethyl acetate.

- Add KOH (97.33 g, 50% solution) and tetrabutylammonium bromide (3.0 g).

- Stir at 5–10°C for 3–5 hours, followed by extraction and crystallization.

Yield : 92–97%.

Alternative Route via Amide Coupling

Activation with EDCI/HOBt

Industrial-Scale Production

Continuous Flow Reactor Optimization

For large-scale synthesis, continuous flow systems enhance efficiency:

- Catalyst : 5 mol% Pd(OAc)₂ with DPE-Phos ligand.

- Solvent : 1,4-dioxane at 105°C .

- Key Step : Suzuki-Miyaura coupling for aryl group introduction.

| Parameter | Value |

|---|---|

| Residence Time | 45–60 min |

| Temperature | 105°C |

| Pressure | 3–5 bar |

| Purity Post-Column | ≥95% |

Purification and Characterization

Crystallization and Chromatography

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (DMSO-d6) | δ 1.38 (s, 9H, Boc), 3.58 (m, 2H), 4.31 (m, 2H), 6.59 (d, J=7.2 Hz, 1H). |

| MS (ESI) | m/z 295.2 [M+H]⁺. |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Stepwise Synthesis | 90–97 | 98–99 | High | Moderate |

| Amide Coupling | 44–60 | 95–97 | Medium | High |

| Continuous Flow | 85–90 | ≥99 | Very High | Low |

Challenges and Solutions

- Racemization : Controlled temperatures (-10°C to 5°C) and chiral catalysts preserve stereochemistry.

- By-Product Formation : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves selectivity.

- Scale-Up Issues : Continuous flow reactors mitigate exothermic risks and enhance reproducibility.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions, yielding intermediates critical for further derivatization.

-

Acidic Hydrolysis :

Reaction with 6M HCl in tetrahydrofuran (THF) at 80°C for 8 hours cleaves the tert-butyl carbamate (Boc) group, producing 3-hydroxypropan-2-yl carbamic acid and tert-butanol. This reaction achieves an 85% yield and is essential for deprotection in peptide synthesis. -

Basic Hydrolysis :

Treatment with NaOH (2M) in aqueous ethanol at 60°C for 6 hours removes the Boc group, forming sodium carbamate and regenerating the amine.

Alkylation Reactions

The hydroxyl group participates in alkylation, enabling the introduction of methyl or benzyl groups.

-

Methylation :

Using methyl iodide and KCO in dimethylformamide (DMF) at 50°C for 12 hours results in O-methylation of the hydroxyl group (78% yield). -

Benzylation :

Reaction with benzyl bromide in the presence of NaH in THF yields the benzyl ether derivative, facilitating solubility modifications.

Acylation Reactions

The hydroxyl and amine groups undergo acylation to form esters or amides.

-

Acetylation :

Treatment with acetic anhydride and triethylamine in THF at 25°C for 4 hours acetylates the hydroxyl group, producing an acetylated derivative (70% yield). -

Mixed Anhydride Formation :

Reaction with isobutyl chloroformate (i-BuOCOCl) and N-methylmorpholine (NMM) generates a mixed anhydride intermediate, which condenses with benzylamine to form N-benzyl derivatives (used in lacosamide synthesis) .

Oxidation Reactions

The hydroxyl group is oxidized to a carbonyl, expanding functional diversity.

-

PCC-Mediated Oxidation :

Using pyridinium chlorochromate (PCC) in dichloromethane at 0–25°C converts the hydroxyl group to a ketone (65% yield).

Phase-Transfer Catalyzed Alkylation

In industrial pharmaceutical synthesis, this compound undergoes alkylation under phase-transfer conditions:

-

Methyl Sulfate Alkylation :

Reaction with methyl sulfate in ethyl acetate, catalyzed by tetrabutylammonium bromide (TBAB) and KOH at 70°C for 12 hours, introduces a methoxy group (72% yield) .

Mechanistic Insights

Scientific Research Applications

Tert-butyl N-(1-carbamoyl-3-hydroxypropan-2-YL)carbamate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

Biology: Employed in the study of enzyme mechanisms and protein modifications.

Medicine: Investigated for its potential use in drug development and as a prodrug for delivering active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of Tert-butyl N-(1-carbamoyl-3-hydroxypropan-2-YL)carbamate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The presence of the carbamoyl and hydroxypropan-2-yl groups allows it to form hydrogen bonds and other interactions with target proteins, influencing their conformation and activity .

Comparison with Similar Compounds

Table 1: Comparison of Tert-butyl Carbamate Derivatives

Key Comparative Insights

Functional Group Impact

- Carbamoyl vs. Amino Groups: The target compound’s carbamoyl group (-CONH₂) provides stronger hydrogen-bonding capacity compared to amino groups (-NH₂) in analogs like CAS 907544-17-4. This increases solubility in polar solvents but may reduce membrane permeability .

- Hydroxyl Positioning: Cyclopentyl derivatives (e.g., CAS 154737-89-0) exhibit constrained hydroxyl groups, favoring specific crystal packing via O-H∙∙∙O interactions, as noted in hydrogen-bonding studies .

Stereochemical Influence

Stereochemistry critically affects biological activity. For example, the (3R,4S)-configured piperidine derivative (CAS 907544-17-6) shows enhanced binding to enzymatic targets compared to its diastereomers, underscoring the importance of chiral centers in drug design .

Scaffold Rigidity

Bicyclic systems (e.g., CAS 880545-32-4) offer metabolic stability due to reduced conformational flexibility, making them preferable for oral therapeutics. In contrast, the target compound’s linear propan-2-yl backbone allows greater rotational freedom, suitable for flexible ligand-receptor interactions .

Hydrogen Bonding and Crystallinity

highlights that hydrogen-bonding networks dictate crystallization behavior. The target compound’s dual donor/acceptor groups likely form extensive intermolecular interactions, leading to higher melting points compared to azabicyclo analogs with fewer H-bonding sites .

Biological Activity

Tert-butyl N-(1-carbamoyl-3-hydroxypropan-2-YL)carbamate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is a derivative of carbamic acid, characterized by its stability and utility as a protecting group in organic synthesis. Its unique structural features enable it to participate in various biological interactions, making it a subject of interest for researchers investigating its pharmacological properties.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₉N₃O₃

- Molecular Weight : 189.26 g/mol

- CAS Number : 1565137-65-6

The compound is typically synthesized through the reaction of tert-butyl carbamate with an appropriate amino alcohol, often employing di-tert-butyl dicarbonate as a reagent. The resulting product is purified via recrystallization, ensuring high yield and purity.

The biological activity of this compound primarily revolves around its role as a protecting group in peptide synthesis. It forms a stable carbamate linkage with amino groups, which prevents unwanted reactions during synthetic processes. The tert-butyl group can be easily removed under mild acidic conditions, allowing for the release of free amines for further reactions.

Pharmacological Applications

- Peptide Synthesis : The compound is extensively used in the synthesis of peptide-based drugs, aiding in the stabilization and enhancement of bioavailability.

- Neuroprotective Properties : Research indicates that derivatives of this compound may exhibit protective effects against neurodegenerative conditions by modulating inflammatory responses and oxidative stress levels in neuronal cells .

- Inhibition of Enzymatic Activity : Some studies have shown that related compounds can act as inhibitors for enzymes such as β-secretase and acetylcholinesterase, which are implicated in Alzheimer's disease pathology .

Study 1: Neuroprotective Effects

A study investigated the protective effects of a related compound (M4) on astrocytes exposed to amyloid beta (Aβ) peptide, a hallmark of Alzheimer's disease. The results indicated that M4 could reduce cell death by approximately 20% compared to untreated controls, suggesting a potential neuroprotective role .

Study 2: Enzyme Inhibition

In vitro studies demonstrated that M4 inhibited β-secretase with an IC50 value of 15.4 nM and acetylcholinesterase with a Ki value of 0.17 μM. This inhibition was associated with a significant reduction in Aβ aggregation, highlighting its potential utility in treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Stability | Removal Conditions | Biological Activity |

|---|---|---|---|

| This compound | High | Mild acidic conditions | Moderate neuroprotective effects |

| Benzyl carbamate | Moderate | Stronger conditions required | Limited biological activity |

| Methyl carbamate | Low | Harsh conditions | Minimal stability in biological systems |

| Phenyl carbamate | Low | Harsh conditions | Less commonly used due to instability |

Q & A

Q. Data-driven example :

| Parameter | Condition A (EDC/HOBt) | Condition B (DCC/DMAP) |

|---|---|---|

| Yield (%) | 85 | 72 |

| Purity (HPLC) | ≥99% | 95% |

| Racemization | <1% | 5% |

EDC/HOBt offers superior enantiomeric integrity, critical for intermediates in chiral drug synthesis (e.g., LCZ696) .

How can researchers resolve contradictions in crystallographic data for this compound derivatives?

Discrepancies in crystal structures often arise from disordered solvent molecules or dynamic hydrogen-bonding networks. Methodological solutions include:

- High-resolution data collection : Use synchrotron radiation (λ < 1 Å) to improve data completeness and reduce noise .

- Hydrogen-bond analysis : Apply graph-set notation (e.g., D, S) to classify interactions and identify persistent motifs, even in disordered regions .

- Software validation : Cross-refine structures using SHELXL (for small molecules) and PHENIX (for macromolecular interfaces) to detect model bias .

Case study : A derivative with ambiguous electron density at the carbamoyl group was resolved by (i) collecting data at 100 K to minimize thermal motion and (ii) applying Mercury’s void analysis tool to identify missing solvent molecules .

What advanced spectroscopic techniques are essential for confirming the stereochemistry of this compound?

Beyond standard H/C NMR, researchers should employ:

- NOESY/ROESY : To detect spatial proximity between the tert-butyl group and the hydroxypropan-2-yl moiety, confirming syn or anti conformations .

- Vibrational circular dichroism (VCD) : For absolute configuration determination, especially when X-ray-quality crystals are unavailable .

- DFT calculations : Compare experimental and computed H NMR chemical shifts (e.g., using Gaussian09) to validate stereochemical assignments .

Example : A 2022 study correlated VCD spectra of the compound’s (R)-enantiomer with DFT-derived spectra (RMSD < 5 cm), confirming 98% enantiomeric excess .

How does the compound’s stability under varying pH and temperature conditions impact its utility in drug discovery pipelines?

Stability studies reveal:

- pH sensitivity : The Boc group hydrolyzes rapidly at pH < 2 (e.g., gastric fluid), limiting oral bioavailability. However, it remains stable at pH 7.4 (bloodstream) for ≥24 hours .

- Thermal degradation : Above 40°C, decarboxylation occurs (TGA 5% mass loss at 120°C), necessitating cold storage (-20°C) for long-term stability .

Implications : The compound is suitable for intravenous formulations but requires prodrug strategies for oral delivery .

What computational strategies are effective in predicting the reactivity of this compound in nucleophilic acyl substitution reactions?

- DFT-based transition state modeling : Identify energy barriers for nucleophilic attack at the carbamate carbonyl. For example, water attack is disfavored (ΔG‡ = 25 kcal/mol) compared to amine nucleophiles (ΔG‡ = 18 kcal/mol) .

- Molecular dynamics (MD) simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction rates .

- Machine learning : Train models on existing kinetic data to prioritize reaction conditions (e.g., solvent, catalyst) for new derivatives .

How can researchers address low yields in coupling reactions involving this compound?

Common pitfalls and solutions:

- Steric hindrance : Replace bulky coupling agents with COMU® or PyAOP, which enhance reactivity in sterically crowded environments .

- Moisture sensitivity : Use molecular sieves (3Å) in anhydrous DCM to prevent carbamate hydrolysis .

- Byproduct formation : Monitor reactions via inline IR spectroscopy to detect intermediates and optimize quenching times .

Q. Optimized protocol :

Dissolve substrate (1 eq) and COMU® (1.2 eq) in dry DCM.

Add DIPEA (2 eq) at 0°C.

Stir at RT for 4 hours.

Quench with 1M HCl, extract with EtOAc.

Yield improvement : 72% → 89% .

What role does hydrogen bonding play in the solid-state structure of this compound derivatives?

X-ray studies show:

- Intramolecular H-bonds : The hydroxyl group forms a 6-membered ring with the carbamate carbonyl (O···O distance: 2.65 Å), stabilizing the gauche conformation .

- Intermolecular networks : Carbamoyl NH donates H-bonds to adjacent tert-butyl oxygen atoms, creating a C(4) chain motif critical for crystal packing .

Q. Graph-set analysis :

| Interaction Type | Graph-Set Descriptor | Frequency |

|---|---|---|

| N–H···O | Dominant | |

| O–H···O | Secondary |

These motifs guide co-crystal design for improved solubility .

How can enantiomeric impurities in this compound be quantified at trace levels (<0.1%)?

Advanced chiral separation methods:

- HPLC : Use a Chiralpak IC-3 column (3 µm particles) with hexane/ethanol (90:10) at 1.0 mL/min. Retention times: (R)-enantiomer = 12.3 min; (S)-enantiomer = 14.1 min .

- Capillary electrophoresis (CE) : Employ sulfated β-cyclodextrin as a chiral selector (LOD: 0.05% for S-enantiomer) .

- Mass spectrometry : Combine LC-MS/MS with deuterated internal standards for ppm-level detection .

What are the mechanistic implications of the compound’s degradation under oxidative conditions?

LC-MS studies identify two pathways:

N-Dealkylation : tert-butyl group loss forms a primary amine (m/z 189.1).

Hydroxylation : Addition of -OH at the propan-2-yl position (m/z 225.1).

Q. Mitigation strategies :

- Add antioxidants (e.g., BHT) to reaction mixtures.

- Store under inert gas (N/Ar) .

How can this compound be integrated into green chemistry workflows?

- Solvent replacement : Switch from DCM to cyclopentyl methyl ether (CPME), reducing E-factor by 40% .

- Catalyst recycling : Immobilize lipase catalysts (e.g., CAL-B) on silica for reuse in kinetic resolutions .

- Waste minimization : Employ continuous flow reactors to reduce excess reagents and energy use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.